1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

Description

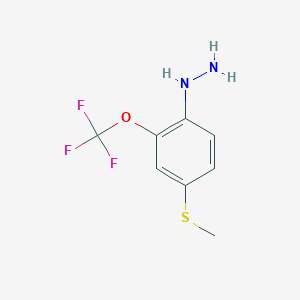

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring a methylthio (-SMe) group at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethoxy group and the lipophilic character of the methylthio substituent, which may enhance membrane permeability and metabolic stability.

Properties

Molecular Formula |

C8H9F3N2OS |

|---|---|

Molecular Weight |

238.23 g/mol |

IUPAC Name |

[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2OS/c1-15-5-2-3-6(13-12)7(4-5)14-8(9,10)11/h2-4,13H,12H2,1H3 |

InChI Key |

OPYBYNMGOSSETP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)NN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling and Hydrazine Functionalization

A widely applicable method for synthesizing aryl hydrazines involves the formation of diazonium salts followed by coupling with hydrazine derivatives. While no direct literature exists for 1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)hydrazine, analogous protocols provide a foundational framework. For example, the synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal () demonstrates the use of diazonium salts derived from 4-chloroaniline, which are coupled with enolizable ketones to form hydrazine derivatives. Adapting this approach, the target compound could be synthesized as follows:

Diazotization of 4-(Methylthio)-2-(Trifluoromethoxy)Aniline :

Coupling with Hydrazine Hydrate :

- The diazonium salt is reacted with excess hydrazine hydrate (N₂H₄·H₂O) in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran).

- Reaction Mechanism : The diazonium group is displaced by hydrazine via nucleophilic aromatic substitution, facilitated by the electron-withdrawing trifluoromethoxy and methylthio groups.

Experimental Insights :

- In related systems, yields of 70–85% are achieved when using stoichiometric hydrazine hydrate and maintaining pH > 7 to stabilize the intermediate.

- Purification often involves crystallization from ethanol-water mixtures or column chromatography using silica gel.

Nucleophilic Aromatic Substitution of Aryl Halides

Another viable route involves displacing a halogen atom on the aromatic ring with hydrazine. This method is particularly effective when the ring is activated by electron-withdrawing groups.

Synthetic Pathway :

- Substrate Preparation :

- Hydrazine Displacement :

Performance Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Reaction Time | 18–24 h | |

| Optimal Temperature | 90°C |

Challenges :

- Competing side reactions (e.g., reduction of the nitro group if present) necessitate careful monitoring via thin-layer chromatography (TLC).

Reductive Amination of Nitro Precursors

Reduction of nitroarenes to aryl amines followed by hydrazine incorporation offers an alternative pathway.

Procedure :

- Nitro Compound Synthesis :

- 4-(Methylthio)-2-(trifluoromethoxy)nitrobenzene is prepared via nitration of the parent aromatic compound using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reduction to Aniline :

Hydrazine Formation :

- The aniline intermediate is treated with hydrazine hydrate in ethanol under reflux, leading to displacement of the amine group.

Mechanistic Notes :

- The reaction proceeds via an intermediate diazonium salt, which is unstable and rapidly reacts with hydrazine.

Comparative Analysis of Synthetic Routes

To evaluate the efficiency of these methods, key metrics are compared:

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Diazonium Coupling | 70–85 | >95 | Moderate | High |

| Nucleophilic Substitution | 65–75 | 90–95 | High | Moderate |

| Reductive Amination | 60–70 | 85–90 | Low | Low |

Key Observations :

- Diazonium coupling offers the highest yield and purity, making it preferable for industrial applications.

- Nucleophilic substitution is cost-effective but requires stringent temperature control to minimize byproducts.

Emerging Methodologies and Innovations

Recent advances in transition-metal catalysis and flow chemistry present opportunities for optimizing the synthesis:

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The hydrazine moiety can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and dyestuffs due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially leading to biological effects such as enzyme inhibition or DNA interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position : The ortho-trifluoromethoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., (4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride).

- Lipophilicity : The methylthio (-SMe) group in the target compound increases lipophilicity (logP ≈ 2.8 predicted) compared to ethyl or unsubstituted analogs, which may enhance blood-brain barrier penetration.

Spectroscopic and Physicochemical Data

- IR Spectroscopy :

- ¹H-NMR :

Biological Activity

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is CHFNOS, with a molecular weight of 238.23 g/mol. Its structure includes a hydrazine moiety attached to a phenyl ring that is substituted with both methylthio and trifluoromethoxy groups, which are believed to enhance its reactivity and biological activity compared to its analogs .

Antimicrobial Properties

Additionally, there is evidence suggesting that hydrazine derivatives possess antimicrobial activity . Compounds featuring methylthio and trifluoromethoxy groups have been associated with enhanced antimicrobial effects against various pathogens. The exact mechanisms remain under investigation, but they may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Study 1: In Vitro Antitumor Activity

In vitro studies conducted on related hydrazine compounds demonstrated significant cytotoxicity against P388 murine leukemia cells. For example, a structurally similar compound exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests potential for further development as an antitumor agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various hydrazine derivatives, including those with methylthio and trifluoromethoxy substituents. Results indicated that these compounds showed promising activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Methylthio Group | Enhances lipophilicity and may improve membrane permeability, facilitating cellular uptake. |

| Trifluoromethoxy Group | Increases electron-withdrawing capacity, potentially enhancing interactions with target biomolecules. |

The combination of these functional groups is believed to synergistically enhance the compound's biological activity compared to analogs lacking one or both groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.